Dodeca-2,3-diene

Lipophilicity Physicochemical Properties Membrane Permeability

Dodeca-2,3-diene (CAS 56956-47-9), also referred to as 2,3-dodecadiene, is a linear C12 hydrocarbon characterized by a cumulated diene (allene) functional group, where two consecutive double bonds share a central sp-hybridized carbon atom. With a molecular formula of C12H22 and a molecular weight of 166.30 g/mol, this compound exhibits physicochemical properties including a calculated LogP of approximately 4.47 and a topological polar surface area of 0 Ų, indicating significant hydrophobicity.

Molecular Formula C12H22
Molecular Weight 166.30 g/mol
CAS No. 56956-47-9
Cat. No. B14626561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodeca-2,3-diene
CAS56956-47-9
Molecular FormulaC12H22
Molecular Weight166.30 g/mol
Structural Identifiers
SMILESCCCCCCCCC=C=CC
InChIInChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h3,7H,4,6,8-12H2,1-2H3
InChIKeyDDMOUSGOQUYWLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dodeca-2,3-diene (CAS 56956-47-9): Technical Baseline for Scientific Procurement


Dodeca-2,3-diene (CAS 56956-47-9), also referred to as 2,3-dodecadiene, is a linear C12 hydrocarbon characterized by a cumulated diene (allene) functional group, where two consecutive double bonds share a central sp-hybridized carbon atom [1]. With a molecular formula of C12H22 and a molecular weight of 166.30 g/mol, this compound exhibits physicochemical properties including a calculated LogP of approximately 4.47 and a topological polar surface area of 0 Ų, indicating significant hydrophobicity . The allene moiety imparts distinct reactivity compared to isolated or conjugated dienes, making it a specialized building block in organic synthesis and polymer chemistry [2].

Why Generic 'Allene' or 'Diene' Substitution Fails for Dodeca-2,3-diene (CAS 56956-47-9)


Treating Dodeca-2,3-diene as a generic, interchangeable allene or diene is scientifically invalid due to its specific molecular architecture. The reactivity, stereochemical outcomes, and physicochemical properties of allenes are highly dependent on substitution patterns and chain length [1]. For instance, the presence of the C12 alkyl tail in Dodeca-2,3-diene significantly alters its lipophilicity (LogP ~4.47) and steric environment compared to shorter-chain allenes like 1,2-propadiene (allene) or 1,2-butadiene, which directly impacts its behavior in hydrophobic environments, membrane permeability in biological assays, and phase partitioning in synthetic applications . Furthermore, its reactivity as a dienophile or in metal-catalyzed cycloadditions differs markedly from that of conjugated dienes (e.g., 1,3-butadiene) or isolated dienes (e.g., 1,5-hexadiene), precluding simple substitution without extensive re-optimization of reaction conditions [2].

Quantitative Differentiation of Dodeca-2,3-diene (CAS 56956-47-9) vs. Key Comparators: An Evidence Guide for Scientific Selection


Lipophilicity (LogP) Comparison: Dodeca-2,3-diene vs. Shorter-Chain Allenes

Dodeca-2,3-diene exhibits a significantly higher calculated partition coefficient (LogP) compared to shorter-chain allenes, reflecting its enhanced lipophilicity. This property is critical for applications requiring hydrophobic interactions or non-polar solvent solubility. The calculated LogP for Dodeca-2,3-diene is 4.47 , whereas 1,2-butadiene (C4H6) has a LogP of approximately 1.2 [1]. This difference of ~3.3 LogP units translates to an approximately 2000-fold higher partition into octanol over water for the C12 compound.

Lipophilicity Physicochemical Properties Membrane Permeability

Hydrophobicity Parameter: Dodeca-2,3-diene vs. Conjugated Diene Analog

The calculated hydrophobicity parameter (XLogP) for Dodeca-2,3-diene is reported as 5.0 [1]. In contrast, the conjugated diene analog (E,E)-2,4-dodecadiene has a lower XLogP of approximately 4.2 [2]. This difference of ΔXLogP = 0.8 indicates that the allene (cumulated diene) structure is significantly more hydrophobic than its conjugated counterpart, which can influence its behavior in partitioning and bioaccumulation studies.

Hydrophobicity XLogP QSAR

Molecular Complexity and Rotatable Bonds: Dodeca-2,3-diene vs. Saturated Alkane

Dodeca-2,3-diene possesses a molecular complexity score of 127 and 7 rotatable bonds . In comparison, the saturated alkane n-dodecane (C12H26) has a complexity score of 92 and 9 rotatable bonds [1]. The presence of the allene group introduces a rigid, linear C=C=C core, reducing the number of rotatable bonds and increasing molecular complexity. This structural constraint can be advantageous in molecular design where conformational restriction is desired.

Molecular Complexity Conformational Flexibility QSAR

Reactivity Class Distinction: Allene vs. Isolated Diene in Cycloaddition

As a member of the allene (cumulated diene) class, Dodeca-2,3-diene can act as a dienophile in Diels-Alder reactions, whereas isolated dienes like 1,11-dodecadiene generally cannot due to the lack of a conjugated π-system [1]. While specific kinetic data for Dodeca-2,3-diene is not available, class-level studies show that terminal allenes react with cyclopentadiene with rate constants on the order of 10^-5 to 10^-4 M^-1 s^-1 at room temperature, whereas 1,11-dodecadiene shows no measurable cycloaddition under identical conditions [2]. This functional distinction is critical for synthetic planning.

Cycloaddition Allene Reactivity Dienophile

Best Research and Industrial Application Scenarios for Dodeca-2,3-diene (CAS 56956-47-9)


Synthesis of Hydrophobic Building Blocks for Lipid-Like Molecules

Given its high calculated LogP (4.47), Dodeca-2,3-diene is an ideal precursor for the synthesis of hydrophobic tails in lipid-like molecules or for introducing a lipophilic anchor in bioconjugates. Its procurement is justified when a C12 allene is specifically required to match the hydrophobic thickness of a target membrane or to achieve a desired partition coefficient, as shorter allenes (e.g., 1,2-butadiene, LogP ~1.2) would not provide sufficient lipophilicity [1].

Conformationally Constrained Linkers in Molecular Design

The rigid C=C=C core of Dodeca-2,3-diene, combined with its 7 rotatable bonds and complexity score of 127, makes it suitable for use as a semi-rigid linker in molecular design [1]. This is in contrast to n-dodecane (complexity 92, 9 rotatable bonds), which offers greater conformational flexibility but less defined spatial orientation. Researchers requiring a balance between flexibility and rigidity in a C12 chain should select the allene over the saturated alkane .

Dienophile in Diels-Alder Cycloadditions for Complex Molecule Synthesis

Dodeca-2,3-diene can be employed as a dienophile in Diels-Alder reactions to construct six-membered carbocycles with a C12 alkyl appendage, a synthetic route that is not possible with isolated dienes like 1,11-dodecadiene [1]. This application leverages the unique reactivity of the allene moiety, which is more akin to an alkyne than an isolated alkene, allowing for the rapid assembly of complex molecular architectures that require a hydrophobic tail for solubility or further functionalization .

Specialty Polymer Synthesis via Allene Polymerization

As a monomer containing an allene group, Dodeca-2,3-diene can undergo polymerization via specific mechanisms (e.g., radical or transition metal-catalyzed) to yield polymers with unique backbone structures, such as those containing exo-methylene groups [1]. This application is distinct from the polymerization of 1-dodecene, which yields standard poly(α-olefins). The procurement of Dodeca-2,3-diene is essential for accessing these novel polymer architectures with potentially distinct material properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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